4-Methylcyclohexanol

Description

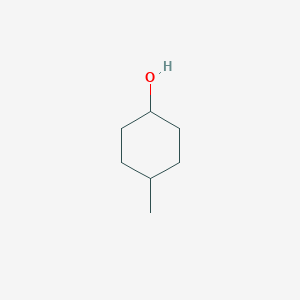

Structure

3D Structure

Properties

IUPAC Name |

4-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6-2-4-7(8)5-3-6/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWCXKGKQLNYQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060434, DTXSID301032962, DTXSID701032964 | |

| Record name | Cyclohexanol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [ICSC], COLOURLESS LIQUID. | |

| Record name | 4-Methylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

173 °C | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

70 °C c.c. | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: poor | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.92 | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.9 | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.29 [mmHg] | |

| Record name | 4-Methylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

589-91-3, 7731-28-4, 7731-29-5 | |

| Record name | 4-Methylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcyclohexanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007731284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007731295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylcyclohexanol, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-methylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-methylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UK9W4X7H9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYLCYCLOHEXANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUW70559WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYLCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLJ21O6WVR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-9.2 °C (cis-isomer) | |

| Record name | 4-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylcyclohexanol: Core Properties and Applications

Abstract: This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 4-methylcyclohexanol. Primarily aimed at researchers, scientists, and professionals in drug development, this document synthesizes critical data on its physicochemical characteristics, stereoisomerism, and key chemical transformations. Emphasis is placed on its role as a synthetic intermediate and its safety and handling protocols, providing a foundational resource for laboratory and industrial applications.

Chemical Identity and Structure

This compound, with the chemical formula C₇H₁₄O, is a cyclic secondary alcohol.[1][2] Its structure consists of a cyclohexane ring substituted with a methyl group and a hydroxyl group at positions 1 and 4, respectively. This substitution pattern leads to the existence of two geometric isomers: cis-4-methylcyclohexanol and trans-4-methylcyclohexanol.[3][4] The commercial product is typically available as a mixture of these cis and trans isomers.[5][6]

-

CAS Registry Number: 589-91-3 (for the mixture of isomers)[1][4]

-

Synonyms: p-Methylcyclohexanol, 4-Hexahydromethylphenol, 1-Methyl-4-cyclohexanol[4][7][8]

The spatial arrangement of the methyl and hydroxyl groups relative to the plane of the cyclohexane ring defines the cis and trans isomers, which can have different physical properties and reactivity.

Caption: Stereoisomers of this compound.

Physicochemical Properties

This compound is a colorless, viscous liquid at room temperature with a characteristic mint-like odor.[1][9] It is combustible and has poor solubility in water but is miscible with many organic solvents.[1][9][10]

| Property | Value | Source(s) |

| Appearance | Colorless viscous liquid | [8][10][11] |

| Molecular Weight | 114.19 g/mol | [1][7] |

| Boiling Point | 171-173 °C | [5][11] |

| Melting Point | -9.2 °C (cis-isomer) | [1][10] |

| Density | 0.914 g/mL at 25 °C | [5][11] |

| Flash Point | 70 °C (158 °F) closed cup | [1][5][10] |

| Vapor Pressure | 1.5 mmHg at 30 °C | [5][11] |

| Vapor Density | 3.94 (air = 1) | [5][11] |

| Water Solubility | Poor / Slightly soluble | [1][8][10] |

| logP (Octanol/Water Partition) | 1.79 | [1][10] |

| Refractive Index (n20/D) | 1.458 | [5][11] |

| Autoignition Temperature | 295 °C (563 °F) | [1][5] |

Spectroscopic Data

The structural features of this compound can be confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum prominently displays a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations are observed around 2850-2950 cm⁻¹.[4][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum shows signals corresponding to the protons on the cyclohexane ring, the methyl protons (a doublet), and the proton of the hydroxyl group (a singlet, which can be exchangeable with D₂O).[13][14]

-

¹³C NMR: The spectrum reveals distinct signals for the seven carbon atoms in the molecule, with the carbon atom bonded to the hydroxyl group appearing most downfield.[15]

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak (M⁺) at m/z 114, although it may be weak. Fragmentation patterns often involve the loss of water (M-18) and other characteristic fragments of the cyclohexyl ring.[4][16]

Reactivity and Synthetic Applications

The primary reactivity of this compound is centered around its hydroxyl group, making it a valuable intermediate in organic synthesis.

Acid-Catalyzed Dehydration

A cornerstone reaction for this compound is the acid-catalyzed dehydration to form alkenes.[17][18] This E1 elimination reaction is typically carried out using strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) as catalysts.[17][19] The reaction proceeds by protonation of the hydroxyl group to form a good leaving group (water), followed by the loss of water to generate a secondary carbocation. A subsequent deprotonation from an adjacent carbon atom yields the alkene.

The primary product is 4-methylcyclohexene.[17][20] However, due to the formation of a carbocation intermediate, rearrangement can occur, leading to the formation of more stable isomeric alkenes, such as 3-methylcyclohexene and the thermodynamically most stable 1-methylcyclohexene, as byproducts.[6] The product distribution can be influenced by reaction time and conditions.[6]

Caption: Mechanism of Acid-Catalyzed Dehydration of this compound.

Applications in Research and Drug Development

While not a therapeutic agent itself, this compound serves as a versatile building block and solvent in scientific research and industrial processes.

-

Solvent: It is used as a solvent for cellulose esters and ethers.[9]

-

Chemical Intermediate: Its primary value in drug development lies in its role as a precursor in organic synthesis.[9] The cyclohexanol motif is present in numerous biologically active molecules, and this compound provides a readily available scaffold for constructing more complex molecular architectures.

-

Industrial Applications: It finds use as an antioxidant in lubricants and as a blending and wetting agent in the manufacturing of soaps and detergents.[9][21]

Safety and Toxicology

This compound is a hazardous substance that requires careful handling.[22]

-

GHS Hazard Statements: It is classified as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), and causes serious eye irritation (H319).[1] High vapor concentrations can irritate the eyes and upper respiratory tract.[1][10]

-

Handling Precautions: Work should be conducted in a well-ventilated area or fume hood.[10] Appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., PVC), and a lab coat, is mandatory.[5][22]

-

Fire Safety: The substance is combustible, and explosive vapor/air mixtures may form above its flash point of 70°C.[10] Keep away from open flames, sparks, and other ignition sources.[23]

-

First Aid:

-

Inhalation: Move the person to fresh air and rest. Seek medical attention.[1][10]

-

Skin Contact: Remove contaminated clothing. Rinse and wash the skin with soap and water.[1][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

-

Ingestion: Rinse mouth and refer for medical attention.[10]

-

Experimental Protocol: Synthesis of 4-Methylcyclohexene

This section details a representative microscale procedure for the dehydration of this compound.

Objective: To synthesize and isolate 4-methylcyclohexene via acid-catalyzed dehydration.

Materials:

-

This compound (mixture of isomers)

-

85% Phosphoric acid (H₃PO₄)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

5-mL conical vial with spin vane

-

Hickman distillation head

-

Water-cooled condenser

-

Heating mantle or sand bath

-

Pasteur pipettes

Procedure:

-

Reaction Setup: In a tared 5-mL conical vial containing a magnetic spin vane, add approximately 1.5 mL of this compound and record the exact mass.[20][24]

-

Catalyst Addition: Carefully add 0.40 mL of 85% phosphoric acid and 5-6 drops of concentrated sulfuric acid to the vial.[20][24] Caution: Both acids are highly corrosive.

-

Apparatus Assembly: Attach a Hickman distillation head and a water-cooled condenser to the conical vial.[20][24]

-

Distillation: Gently heat the reaction mixture while stirring. The product, 4-methylcyclohexene (b.p. ~101-102°C), will co-distill with water and collect in the well of the Hickman head.[17] Maintain a distillation temperature that prevents the starting material (b.p. ~171-173°C) from distilling.[17]

-

Product Collection: Periodically, use a Pasteur pipette to transfer the collected distillate from the Hickman head to a separate clean, dry vial. Continue distillation until product no longer forms.[20]

-

Workup: Allow the collected distillate to separate into two layers. Carefully remove the bottom aqueous layer with a pipette.

-

Drying: Transfer the remaining organic layer (the 4-methylcyclohexene product) to a small, dry test tube or vial. Add a small amount of anhydrous sodium sulfate to remove residual water.[17][24] Let it stand for 10-15 minutes.

-

Final Isolation: Carefully transfer the dried liquid product to a pre-weighed, clean, dry vial to determine the final mass and calculate the percent yield.

-

Characterization: The product can be characterized by boiling point determination, IR spectroscopy (disappearance of the broad O-H peak, appearance of a C=C peak), and unsaturation tests (e.g., reaction with bromine or potassium permanganate solution).[17][20]

Caption: Experimental Workflow for 4-Methylcyclohexene Synthesis.

References

- 1. This compound | C7H14O | CID 11524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem-casts.com [chem-casts.com]

- 3. Cyclohexanol, 4-methyl-, cis- [webbook.nist.gov]

- 4. Cyclohexanol, 4-methyl- [webbook.nist.gov]

- 5. This compound, mixture of cis and trans 98 589-91-3 [sigmaaldrich.com]

- 6. marmacs.org [marmacs.org]

- 7. Cyclohexanol, 4-methyl- (CAS 589-91-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 4 METHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter [somu-group.com]

- 10. ICSC 0296 - this compound [inchem.org]

- 11. This compound | 589-91-3 [chemicalbook.com]

- 12. Cyclohexanol, 4-methyl- [webbook.nist.gov]

- 13. This compound(589-91-3) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. spectrabase.com [spectrabase.com]

- 17. scribd.com [scribd.com]

- 18. The Synthesis Of An Alkene this compound - 470 Words | Bartleby [bartleby.com]

- 19. brainly.com [brainly.com]

- 20. youtube.com [youtube.com]

- 21. This compound [stenutz.eu]

- 22. datasheets.scbt.com [datasheets.scbt.com]

- 23. cdn.chemservice.com [cdn.chemservice.com]

- 24. westfield.ma.edu [westfield.ma.edu]

An In-Depth Technical Guide to the Cis and Trans Isomers of 4-Methylcyclohexanol

<

This guide provides a comprehensive exploration of the stereoisomers of 4-methylcyclohexanol, tailored for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles of their structure, stability, and spectroscopic characterization, while also providing practical, field-proven methodologies for their synthesis and separation.

Foundational Principles: Stereoisomerism in Substituted Cyclohexanes

The non-planar, puckered nature of the cyclohexane ring gives rise to complex stereochemical relationships. For 1,4-disubstituted cyclohexanes like this compound, two diastereomers exist: cis and trans. These isomers, while having the same molecular formula and connectivity, differ in the spatial arrangement of their substituents. This seemingly subtle difference has profound implications for their physical properties and chemical reactivity.

The key to understanding the behavior of these isomers lies in conformational analysis, specifically the dynamic equilibrium between chair conformations.[1][2] In the chair conformation, substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring). Equatorial positions are generally more sterically favorable for bulky groups, as they minimize destabilizing 1,3-diaxial interactions.[3]

Conformational Analysis and Thermodynamic Stability

The relative stability of cis- and trans-4-methylcyclohexanol is a direct consequence of the conformational preferences of the methyl and hydroxyl groups.

-

trans-4-Methylcyclohexanol : In its most stable chair conformation, both the methyl and hydroxyl groups can occupy equatorial positions.[4] This diequatorial arrangement minimizes steric strain, rendering the trans isomer the more thermodynamically stable of the two.[3][5] The alternative diaxial conformation is significantly higher in energy due to severe 1,3-diaxial interactions.[4]

-

cis-4-Methylcyclohexanol : In any chair conformation of the cis isomer, one substituent must be axial while the other is equatorial.[3] The molecule will predominantly adopt the conformation where the larger group (methyl) occupies the more favorable equatorial position, forcing the smaller hydroxyl group into an axial position. This axial-equatorial arrangement is inherently less stable than the diequatorial conformation of the trans isomer due to the remaining 1,3-diaxial interactions involving the axial hydroxyl group.

The energy difference between axial and equatorial conformers can be quantified using A-values, which represent the Gibbs free energy difference. For a methyl group, the A-value is approximately 1.7 kcal/mol, while for a hydroxyl group, it is around 0.9 kcal/mol. This data quantitatively supports the greater stability of the trans isomer.

Caption: Conformational equilibria of this compound isomers.

Synthesis and Isomer Interconversion

A common and straightforward method for the synthesis of this compound is the reduction of 4-methylcyclohexanone. The choice of reducing agent can influence the diastereomeric ratio of the product. For instance, reduction with sodium borohydride (NaBH₄) typically yields a mixture of the cis and trans isomers, with the more stable trans isomer often being the major product.

Commercial this compound is often sold as a mixture of cis and trans isomers, with a common ratio being approximately 30% cis and 70% trans.[6]

It is also important to note that the isomers can be interconverted under certain conditions. For example, acid-catalyzed dehydration of either pure isomer can lead to a mixture of rearranged alkene products, suggesting the potential for interconversion through a common carbocation intermediate.[6]

Spectroscopic Characterization: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for distinguishing between the cis and trans isomers of this compound.

¹H and ¹³C NMR Spectroscopy

The different spatial orientations of the protons and carbons in the cis and trans isomers lead to distinct chemical shifts and coupling constants in their NMR spectra.[7][8]

Key Distinguishing Features in ¹H NMR:

-

H1 Proton (attached to the carbon bearing the -OH group): In the more stable conformation of the trans isomer, the H1 proton is axial. It will therefore exhibit large axial-axial coupling constants (J ≈ 10-13 Hz) with the adjacent axial protons. In the cis isomer, the H1 proton is equatorial, resulting in smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz).[7]

-

Chemical Shift: The axial H1 proton of the trans isomer is more shielded and will appear at a higher field (lower ppm) compared to the equatorial H1 proton of the cis isomer.[7]

Key Distinguishing Features in ¹³C NMR:

The chemical shifts of the carbon atoms, particularly C1 (bearing the -OH group) and C4 (bearing the methyl group), are sensitive to the stereochemistry.[7] The exact shifts can vary with the solvent used, but a comparative analysis of the spectra of the two isomers will reveal consistent differences.

| Isomer | C1 (CH-OH) | C4 (CH-CH₃) | Methyl Carbon |

| cis | ~65-68 ppm | ~30-32 ppm | ~21-23 ppm |

| trans | ~70-73 ppm | ~32-34 ppm | ~22-24 ppm |

| Note: Approximate chemical shift ranges. Actual values may vary based on solvent and experimental conditions. |

Infrared (IR) Spectroscopy

The primary utility of IR spectroscopy in this context is the identification of the hydroxyl (-OH) and C-O stretching vibrations, which are characteristic of alcohols.[9][10]

-

O-H Stretch: Both isomers will exhibit a strong, broad absorption in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[9][11][12][13]

-

C-O Stretch: A strong absorption in the 1050-1260 cm⁻¹ region corresponds to the C-O stretching vibration.[9][11][12] The precise position of this band can sometimes differ slightly between the cis and trans isomers due to the different orientations of the C-O bond (axial vs. equatorial), but this is often a subtle distinction.

While IR spectroscopy is excellent for confirming the presence of the alcohol functional group, NMR spectroscopy is the more definitive technique for distinguishing between the cis and trans diastereomers.[14]

Separation and Purification of Isomers

The separation of the cis and trans isomers of this compound is a critical step for obtaining pure compounds for further study or application. Since they are diastereomers, they have different physical properties and can be separated by standard laboratory techniques.[15]

Chromatographic methods are particularly effective for this purpose.[16][17][18][19]

Experimental Protocol: Chromatographic Separation

Objective: To separate a mixture of cis- and trans-4-methylcyclohexanol using column chromatography.

Materials:

-

Mixture of cis- and trans-4-methylcyclohexanol

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Collection tubes

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp (if a UV-active visualizing agent is used for TLC)

-

Potassium permanganate stain (for visualizing TLC spots)

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Carefully pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.

-

Sample Loading: Dissolve a known amount of the this compound isomer mixture in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with a solvent system of increasing polarity (e.g., starting with a low percentage of ethyl acetate in hexane and gradually increasing the concentration of ethyl acetate).

-

Fraction Collection: Collect small fractions of the eluate in separate tubes.

-

TLC Analysis: Monitor the separation by spotting each fraction on a TLC plate and developing it in an appropriate solvent system. Visualize the spots using a suitable stain (e.g., potassium permanganate). The two isomers should have different Rf values.

-

Pooling and Evaporation: Combine the fractions containing the pure, separated isomers (as determined by TLC) and remove the solvent under reduced pressure to obtain the isolated cis and trans isomers.

Caption: Workflow for the chromatographic separation of isomers.

Chemical Reactivity: Dehydration Reactions

The acid-catalyzed dehydration of this compound is a classic elimination reaction that can proceed via an E1 mechanism.[20] Protonation of the hydroxyl group by a strong acid (e.g., sulfuric or phosphoric acid) converts it into a good leaving group (water).[20][21] Departure of water results in the formation of a secondary carbocation, which can then lose a proton from an adjacent carbon to form an alkene.

Interestingly, the dehydration of this compound can lead to the formation of multiple alkene products, including 4-methylcyclohexene, 3-methylcyclohexene, and 1-methylcyclohexene, due to rearrangements of the carbocation intermediate.[6][21] The distribution of these products can be influenced by reaction conditions such as time and temperature.[6] While 4-methylcyclohexene is often the major product, the formation of other isomers highlights the complexities of reactions involving carbocation intermediates.[21][22]

Conclusion

A thorough understanding of the stereochemistry, conformational preferences, and spectroscopic signatures of cis- and trans-4-methylcyclohexanol is fundamental for any research or development involving this compound. The greater thermodynamic stability of the trans isomer, arising from its preferred diequatorial conformation, is a key determinant of its properties. Spectroscopic techniques, particularly NMR, provide unambiguous methods for their differentiation, while chromatographic methods offer reliable means for their separation. This guide has provided both the theoretical underpinnings and practical methodologies to empower scientists in their work with these important stereoisomers.

References

- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). National Institutes of Health.

- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.).

- Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. (2013). PubMed.

- A Researcher's Guide to Gas Chromatography Methods for Diastereomer Separation. (n.d.). Benchchem.

- Comparative study on separation of diastereomers by HPLC. (2003). ResearchGate.

- Preparation of 4-Methylcyclohexene by dehydration of this compound. (2007). MARM-ACS.

- Conformational Energies - Stereochemical and Conformational Isomerism. (n.d.). Organic Chemistry - Pharmacy 180.

- Show the reaction mechanism for the acid-catalyzed dehydration of this compound. (n.d.). Homework.Study.com.

- This compound. (n.d.). PubChem.

- Why is only 1 major regioisomer (a mixture of enantiomers) obtained when this compound is used instead of 2-methylcycloheaxnol for the reaction (which is alcohol dehydration)? (n.d.). Homework.Study.com.

- Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy. (n.d.). Benchchem.

- Conformational Analysis - Stereochemical and Conformational Isomerism. (n.d.). Organic Chemistry - Pharmacy 180.

- Spectroscopy of Alcohols and Phenols. (2023). OpenStax.

- Write a reasonable and detailed mechanism for the dehydration of this compound in the presence of. (2019). brainly.com.

- What is the most stable conformation of this compound? (2015). Chegg.

- IR: alcohols. (n.d.).

- An In-depth Technical Guide on the Thermodynamic Stability of cis- vs. trans-4-Aminocyclohexanol. (n.d.). Benchchem.

- N.M.R. Spectra and Conformational Analysis of 4-Alkylcyclohexanols. (n.d.). ACS Publications.

- Compare and interpret the infrared spectra of 4- methylcyclohexane and 4- methylcyclohexanol. (n.d.). Homework.Study.com.

- Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts.

- Infrared spectroscopy alcohols phenols M.Sc NTA CSIR NET GATE IIT JAM. (2024). YouTube.

- Stereochemistry and conformational analysis. (n.d.). Química Organica.org.

- C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (n.d.).

Sources

- 1. pharmacy180.com [pharmacy180.com]

- 2. Stereochemistry and conformational analysis [quimicaorganica.org]

- 3. benchchem.com [benchchem.com]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Solved What is the most stable conformation of | Chegg.com [chegg.com]

- 6. marmacs.org [marmacs.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. youtube.com [youtube.com]

- 13. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. homework.study.com [homework.study.com]

- 15. benchchem.com [benchchem.com]

- 16. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hplc.eu [hplc.eu]

- 18. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. brainly.com [brainly.com]

- 21. homework.study.com [homework.study.com]

- 22. homework.study.com [homework.study.com]

An In-depth Technical Guide to the Synthesis of 4-Methylcyclohexanol from p-Cresol

Introduction

4-Methylcyclohexanol is a valuable chemical intermediate with applications as a solvent for various materials like resins and waxes, and as an antioxidant in lubricants.[1][2] Its synthesis from p-cresol, a readily available raw material derived from coal tar or petroleum, is a significant industrial process. This guide provides a comprehensive overview of the catalytic hydrogenation of p-cresol to this compound, delving into the reaction mechanism, detailed experimental protocols, and critical process parameters.

The primary route for this transformation is the catalytic hydrogenation of the aromatic ring of p-cresol. This process typically involves the use of a heterogeneous catalyst and high-pressure hydrogen gas. The choice of catalyst and reaction conditions plays a crucial role in determining the yield, selectivity, and stereochemistry of the final product.

Reaction Mechanism and Stereochemistry

The hydrogenation of p-cresol to this compound proceeds through the addition of hydrogen atoms across the aromatic ring. This reaction is typically catalyzed by noble metals such as platinum, palladium, rhodium, or ruthenium supported on a high-surface-area material like activated carbon or alumina.[3][4]

The reaction mechanism can be conceptualized as a series of steps:

-

Adsorption: Both p-cresol and hydrogen molecules adsorb onto the surface of the catalyst.

-

Hydrogen Dissociation: The diatomic hydrogen molecules dissociate into atomic hydrogen on the catalyst surface.

-

Stepwise Hydrogenation: The adsorbed p-cresol molecule is sequentially hydrogenated by the atomic hydrogen. This process may involve the formation of intermediate species such as 4-methylcyclohexanone.[5][6]

-

Desorption: The final product, this compound, desorbs from the catalyst surface.

The hydrogenation of the aromatic ring can lead to the formation of different stereoisomers of this compound (cis and trans). The ratio of these isomers is influenced by the catalyst, solvent, and reaction conditions.

Caption: Generalized mechanism for the catalytic hydrogenation of p-cresol.

Experimental Protocols

Several catalytic systems have been successfully employed for the synthesis of this compound from p-cresol. Below are detailed protocols for two common methods.

Method 1: Ruthenium on Carbon (Ru/C) Catalyzed Hydrogenation[1]

This method utilizes a ruthenium-on-carbon catalyst under moderate pressure and temperature, achieving a high yield.

Materials:

-

p-Cresol (4-methylphenol)

-

Ruthenium on carbon catalyst (e.g., 5% Ru/C)

-

Methanol

-

Hydrogen gas

-

High-pressure reactor (autoclave)

Procedure:

-

In a high-pressure reactor, combine 10.8 g (0.1 mol) of p-cresol, 1.1 g of ruthenium/carbon catalyst, and 100 mL of methanol.[1]

-

Seal the reactor and purge it with nitrogen gas followed by hydrogen gas to remove any air.

-

Pressurize the reactor with hydrogen to 5 MPa.[1]

-

Heat the reactor to 70°C while stirring the mixture.[1]

-

Maintain the pressure and temperature for 6 hours.[1]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The methanol solvent can be removed by rotary evaporation.

-

The resulting crude product can be purified by distillation under reduced pressure to obtain pure this compound.[1]

Method 2: Palladium on Titania (Pd/TiO₂) Catalyzed Hydrogenation[1]

This method employs a palladium-based catalyst and offers high conversion and selectivity.

Catalyst Preparation:

-

Dissolve 0.5 g of titanium dioxide in 10 mL of water.[1]

-

Add 0.054 g of palladium nitrate to the solution.[1]

-

Heat the mixture at 60°C for 12 hours to prepare the catalyst.[1]

Hydrogenation Procedure:

-

In a suitable reactor, add 0.5 g of p-cresol and the prepared catalyst.

-

Pressurize the reactor with hydrogen to 1.0 MPa.[1]

-

Heat the reaction mixture to 125°C and maintain these conditions for 24 hours with stirring.[1]

-

After cooling and depressurizing the reactor, the product can be isolated and purified.

Caption: General experimental workflow for this compound synthesis.

Data Summary

The efficiency of the synthesis is highly dependent on the chosen catalyst and reaction conditions. The following table summarizes typical results from the literature.

| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Conversion (%) | Selectivity (%) | Yield (%) | Reference |

| Ru/C | 70 | 5 | Methanol | - | - | 98.1 | [1] |

| Pd/TiO₂ | 125 | 1 | - | 100 | 90.59 | - | [1] |

| Rh/Al₂O₃ | 60-120 | Atmospheric | - | up to 33.5 | - | - | [6] |

Safety and Handling

p-Cresol:

-

Hazards: Toxic if swallowed or in contact with skin.[7][8] Causes severe skin burns and eye damage.[7][8] It is also harmful to aquatic life.[8]

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[7][8] Work in a well-ventilated area or under a chemical fume hood.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

This compound:

-

Hazards: Combustible liquid.[10] May cause skin and serious eye irritation.[11]

-

Precautions: Keep away from heat, sparks, and open flames. Wear protective gloves and eye protection.

-

Storage: Store in a well-ventilated place and keep cool.

General Hydrogenation Safety:

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a properly functioning fume hood, away from ignition sources.

-

High-pressure reactors should be regularly inspected and operated by trained personnel.

Conclusion

The synthesis of this compound from p-cresol via catalytic hydrogenation is a well-established and efficient process. The choice of catalyst, be it ruthenium, palladium, or other noble metals, along with careful control of reaction parameters such as temperature and pressure, allows for high yields and selectivity. Researchers and professionals in drug development can leverage these methodologies to produce this important chemical intermediate. Adherence to strict safety protocols is paramount when handling the hazardous materials and high pressures involved in this synthesis.

References

- Chen, L., et al. (1995). Catalytic Hydrogenation of Isomeric Cresols Over a Silica-Supported Cross-Linked Poly[(Maleic Acid)

- Zhao, C., et al. (2015). Catalytic hydrogenation of phenol, cresol and guaiacol over physically mixed catalysts of Pd/C and zeolite solid acids. RSC Publishing.

- Al-Sabagh, A. M., et al. (2024). Catalytic Hydrodeoxygenation of Phenols and Cresols to Gasoline Range Biofuels. The Chemical Society of Japan and Wiley-VCH GmbH.

- What are the properties, synthesis methods, and applications of this compound? (n.d.). Gecko Chemical.

- Zhao, C., et al. (2015). Catalytic hydrogenation of phenol, cresol and guaiacol over physically mixed catalysts of Pd/C and zeolite solid acids. RSC Publishing.

- Li, Y., et al. (2016).

- 4 METHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter. (n.d.).

- Gu, G. H., et al. (2016). Minimum energy path of ring hydrogenation of p-cresol to methylcyclohexanol along with C−H, O−H, and C−OH reactions.

- This compound, mixture of cis and trans 98 589-91-3. (n.d.). Sigma-Aldrich.

- Gao, J.-X., et al. (n.d.). Preparation of 4-Methylcyclohexanone by Catalytic Hydrogenation of p-Cresol at Normal Pressure. Chemical Journal of Chinese Universities.

- A Technical Guide to 4-Methylcyclohexan-1-ol: Commercial Availability and Synthetic Methodologies. (2025). BenchChem.

- 4-Methylcyclohexene Synthesis. (n.d.). University of Missouri–St. Louis.

- Li, Y., et al. (2019). Hydrogenation of o-cresol on platinum catalyst: Catalytic experiments and first-principles calculations.

- Aqueous Phase Hydrogenation of Acetic Acid and Its Promotional Effect on p-Cresol Hydrodeoxygenation. (2015).

- p-Cresol - SAFETY D

- SAFETY D

- This compound | 589-91-3. (2025). ChemicalBook.

- Preparation method of o-methylcyclohexanol. (2015).

- SAFETY D

- Vapor phase hydrodeoxygenation and hydrogenation of m-cresol on silica supported Ni, Pd and Pt catalysts. (2016).

- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.

- Different Reaction Pathways for the Hydrogenation of o-cresol on Ruthenium, Rhodium, Palladium and Platinum Nanoparticles Suppor. (n.d.). Semantic Scholar.

- Preparation of 4-Methylcyclohexene by dehydration of this compound. (2007). MARM-ACS.

- SAFETY D

- Bimetallic effects in the hydrodeoxygenation of meta-cresol on γ-Al2O3 supported Pt–Ni and Pt–Co c

- Soeherman, F., et al. (n.d.). SUPPORTING INFORMATION Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone. Amazon S3.

- Synthesis of 4-Methylcyclohexene. (2020). YouTube.

- Selective synthesis of p-cresol by methylation of phenol. (2011).

- The Synthesis Of An Alkene this compound. (n.d.). Bartleby.

- Experiment 24 – Synthesis of 4-Methylcyclohexene. (n.d.). Course Hero.

- Selective synthesis of p-cresol by methyl

- Sad, M. E., et al. (n.d.). Highly selective synthesis of p-cresol by gas-phase alkylation of phenol with methanol on solid acids. CONICET.

- Method for preparing 4-methyl catechol. (2014).

- Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. (2024). Frontiers.

- An investigation into factors which influence the formation of p-cresol in the methanol alkylation of phenol over MCM-22 and ZSM-5. (2002).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4 METHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter [somu-group.com]

- 3. CN104628525A - Preparation method of o-methylcyclohexanol - Google Patents [patents.google.com]

- 4. nacatsoc.org [nacatsoc.org]

- 5. Hydrogenation of o-cresol on platinum catalyst: Catalytic experiments and first-principles calculations (Journal Article) | OSTI.GOV [osti.gov]

- 6. Preparation of 4-Methylcyclohexanone by Catalytic Hydrogenation of p-Cresol at Normal Pressure [cjcu.jlu.edu.cn]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. synerzine.com [synerzine.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-甲基环己醇,顺反异构体混合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Methylcyclohexanol

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Methylcyclohexanol (C₇H₁₄O) is a cyclic alcohol that serves as a valuable model compound in stereochemical studies and as an intermediate in organic synthesis.[1] It exists as two distinct diastereomers: cis-4-methylcyclohexanol and trans-4-methylcyclohexanol. The spatial orientation of the methyl and hydroxyl substituents dramatically influences their physical properties and, critically, their spectroscopic signatures. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering field-proven insights into spectral interpretation and structural elucidation for researchers and drug development professionals. Understanding these spectroscopic characteristics is paramount for confirming chemical identity, assessing isomeric purity, and predicting reactivity.

The key to differentiating the cis and trans isomers lies in their preferred chair conformations. The trans isomer predominantly exists in a conformation where both the hydroxyl and methyl groups occupy equatorial positions, a highly stable arrangement. Conversely, the cis isomer adopts a conformation where one substituent is axial and the other is equatorial. Due to the larger A-value of the methyl group, it preferentially occupies the equatorial position, forcing the hydroxyl group into the axial position. These conformational differences are readily observable in their respective spectra.

Caption: Preferred chair conformations of this compound isomers.

¹H NMR Spectroscopy: Probing Stereochemistry

Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful technique for distinguishing the diastereomers of this compound. The chemical shift (δ) and, more importantly, the spin-spin coupling patterns of the proton on C1 (the carbinol proton, H-1) provide a definitive diagnostic marker for the orientation of the hydroxyl group.[2]

Expertise & Experience: The Causality of Spectral Differences

The key distinction arises from the Karplus relationship, which correlates the dihedral angle between two adjacent C-H bonds to their coupling constant (J-value).

-

Axial Protons: An axial proton has a large (~180°, anti-periplanar) dihedral angle with adjacent axial protons, resulting in a large coupling constant (J_ax-ax ≈ 10-13 Hz). Its coupling to adjacent equatorial protons is small (J_ax-eq ≈ 2-5 Hz).

-

Equatorial Protons: An equatorial proton has a smaller (~60°, gauche) dihedral angle with both adjacent axial and equatorial protons, leading to small coupling constants (J_eq-ax ≈ 2-5 Hz, J_eq-eq ≈ 2-5 Hz).

In trans-4-methylcyclohexanol , the equatorial -OH group places the H-1 proton in an axial position. It is coupled to two axial protons (on C2 and C6) and two equatorial protons. This results in a complex multiplet, often appearing as a "triplet of triplets," with large axial-axial coupling constants.[2]

In cis-4-methylcyclohexanol , the axial -OH group places the H-1 proton in an equatorial position. It is coupled only through smaller equatorial-axial and equatorial-equatorial interactions, resulting in a broader, less-resolved multiplet with a smaller overall width.[2][3]

Experimental Protocol: ¹H NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent, typically chloroform-d (CDCl₃), as it is an excellent solvent for alcohols and its residual proton signal (δ ≈ 7.26 ppm) does not interfere with the analyte signals.

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard (δ = 0.00 ppm) for chemical shift referencing.[4]

-

Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength improves signal dispersion, which is crucial for resolving the complex multiplets of the cyclohexane ring protons.[5]

Data Summary: ¹H NMR

| Assignment | trans-4-Methylcyclohexanol (δ ppm) [6] | cis-4-Methylcyclohexanol (δ ppm) [3] | Multiplicity & Notes |

| -CH ₃ | ~0.90 | ~0.92 | Doublet |

| Ring Protons (-CH₂-) | ~1.20 - 2.05 | ~1.20 - 1.80 | Complex Multiplets |

| -CH -CH₃ (H-4) | ~1.40 | ~1.65 | Multiplet |

| -OH | Variable (~1.5-3.0) | Variable (~1.5-3.0) | Singlet (broad), concentration-dependent. |

| -CH -OH (H-1) | ~3.50 | ~4.05 | trans : Multiplet (tt), large J-couplings. cis : Multiplet (br), small J-couplings. |

¹³C NMR Spectroscopy: A Carbon Count

Carbon-13 NMR provides complementary information, confirming the carbon skeleton and revealing the molecular symmetry.

Expertise & Experience: Symmetry Considerations

The number of unique signals in a ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms.

-

trans-4-Methylcyclohexanol : Due to a C₂ axis of symmetry passing through C1 and C4, carbons C2/C6 and C3/C5 are chemically equivalent. This results in a total of 5 distinct signals .[7]

-

cis-4-Methylcyclohexanol : This isomer lacks a plane or axis of symmetry, making all seven carbon atoms chemically non-equivalent. This results in 7 distinct signals .[7][8]

This clear difference in the number of observed signals is a simple and definitive method for isomer assignment.

Data Summary: ¹³C NMR

| Assignment | trans-4-Methylcyclohexanol (δ ppm) [9] | cis-4-Methylcyclohexanol (δ ppm) [8] |

| -C H₃ | ~22.6 | ~21.5 |

| C -4 | ~33.0 | ~29.8 |

| C -3, C -5 | ~36.0 | ~31.0, ~34.8 |

| C -2, C -6 | ~33.9 | ~30.0, ~30.5 |

| C -1 (-C -OH) | ~70.8 | ~65.8 |

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is an effective and rapid technique for confirming the presence of the key functional groups in this compound: the hydroxyl (-OH) group and the saturated alkyl (C-H) framework.[10] While it does not typically distinguish between the cis and trans isomers as definitively as NMR, it provides essential validation of the compound class.

Expertise & Experience: Key Vibrational Modes

-

O-H Stretch: Alcohols exhibit a characteristic, strong, and broad absorption band in the region of 3200-3600 cm⁻¹.[11] The broadening is a result of intermolecular hydrogen bonding. A free, non-hydrogen-bonded O-H stretch appears as a sharp, weaker peak around 3610-3640 cm⁻¹, but this is typically only observed in very dilute solutions in non-polar solvents.[12]

-

C-H Stretch: The stretching vibrations of the sp³ hybridized C-H bonds of the cyclohexane ring and methyl group appear as strong, sharp peaks just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.[13]

-

C-O Stretch: A strong C-O stretching band is expected in the fingerprint region, typically between 1050-1150 cm⁻¹, further confirming the alcohol functionality.[14]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a single drop of neat liquid this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after the measurement.

Data Summary: IR Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3340 | O-H Stretch (H-bonded) | Strong, Broad |

| ~2925 | C-H Stretch (asymmetric) | Strong |

| ~2855 | C-H Stretch (symmetric) | Strong |

| ~1450 | C-H Bend (scissoring) | Medium |

| ~1065 | C-O Stretch | Strong |

Note: Data is representative for a mixture of isomers.[15][16]

Mass Spectrometry: Fragmentation and Molecular Weight

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and structural information based on its fragmentation pattern. Alcohols, particularly cyclic alcohols, undergo characteristic fragmentation pathways.[17]

Expertise & Experience: Dominant Fragmentation Pathways

The molecular ion (M⁺˙) of this compound is at m/z 114. However, for many alcohols, the molecular ion peak is often weak or absent due to rapid fragmentation.[17] Key fragmentation pathways include:

-

Dehydration (Loss of H₂O): A common fragmentation for alcohols is the elimination of a water molecule, leading to a significant peak at [M-18]⁺˙ , which for this compound is at m/z 96 .[18]

-

Alpha-Cleavage: This involves the cleavage of a bond adjacent to the carbon bearing the hydroxyl group. For cyclic alcohols, this leads to ring-opening.

-

Complex Ring Cleavage: Cyclic alcohols often undergo a series of rearrangements and cleavages. A prominent fragment at m/z 57 is highly characteristic of cyclohexanol derivatives and often represents the base peak.[19][20] This fragment is attributed to a complex ring cleavage process.

-

Loss of Methyl Group: Cleavage of the methyl group can lead to a fragment at [M-15]⁺ , or m/z 99, although this is often less prominent than other pathways.

Caption: Key fragmentation pathways of this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that starts at ~50°C and ramps to ~250°C to ensure proper separation and elution.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation (EI mode).

-

Detection: The resulting charged fragments are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Data Summary: Mass Spectrometry

| m/z | Proposed Fragment | Relative Intensity |

| 114 | [C₇H₁₄O]⁺˙ (Molecular Ion) | Low |

| 99 | [M - CH₃]⁺ | Low |

| 96 | [M - H₂O]⁺˙ | Moderate |

| 81 | [C₆H₉]⁺ | Moderate |

| 70 | [C₅H₁₀]⁺˙ | Moderate |

| 57 | [C₄H₉]⁺ | High (Base Peak) |

| 41 | [C₃H₅]⁺ | Moderate |

Note: Fragmentation data is compiled from the NIST Chemistry WebBook and other databases.[19][21]

Conclusion

The structural and stereochemical characterization of this compound is comprehensively achieved through the synergistic application of NMR, IR, and MS techniques. IR spectroscopy confirms the presence of the defining alcohol functional group, while mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns, including dehydration and a signature base peak at m/z 57. Crucially, ¹H and ¹³C NMR spectroscopy provide the definitive evidence to distinguish between the cis and trans diastereomers. The distinct chemical shift and coupling pattern of the H-1 proton in ¹H NMR, alongside the difference in the number of signals in the ¹³C NMR spectrum, serve as unambiguous markers for the stereochemical assignment. This guide provides the foundational data and interpretive logic necessary for the confident identification and analysis of this compound in any research or development setting.

References

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from Wikipedia. [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from Bioregistry. [Link]

-

re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from re3data.org. [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from UW-Madison Libraries. [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: IR Chart. Retrieved from University of Colorado Boulder, Department of Chemistry. [Link]

-

University of California, Davis. (n.d.). IR Absorption Table. Retrieved from UC Davis Chem LibreTexts. [Link]

-

PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from Wikipedia. [Link]

-

Scribd. (n.d.). IR Absorption Characteristics Chart. Retrieved from Scribd. [Link]

-

Whitman College. (n.d.). GCMS Section 6.10. Retrieved from Whitman College. [Link]

-

Brainly. (2022). Compare and interpret the infrared spectra of 4-methylcyclohexene and this compound. Retrieved from brainly.com. [Link]

-

University of Wisconsin-Platteville. (n.d.). Table of Characteristic IR Absorptions. Retrieved from UW-Platteville Chemistry. [Link]

-

NIST. (n.d.). Cyclohexanol, 4-methyl-. Retrieved from NIST Chemistry WebBook. [Link]

-

SpectraBase. (n.d.). This compound, mixed isomers. Retrieved from SpectraBase. [Link]

-

Study.com. (n.d.). For this compound find the number of ^{13}C peaks in it. Retrieved from Study.com. [Link]

-

Chegg.com. (2016). Solved Organic chemistry IR spectrum problem!. Retrieved from Chegg.com. [Link]

-

Chemistry LibreTexts. (2024). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from Chemistry LibreTexts. [Link]

-

Chegg.com. (2020). Solved 4. Analyze the 1H-NMR and 13C-NMR spectra of. Retrieved from Chegg.com. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from Chemistry Steps. [Link]

-

SpectraBase. (n.d.). This compound, mixed isomers - MS (GC). Retrieved from SpectraBase. [Link]

-

Automated Topology Builder (ATB). (n.d.). cis-4-Methylcyclohexanol. Retrieved from ATB and Repository. [Link]

-

Chemistry Stack Exchange. (2015). NMR spectrum of cyclohexanol - hints on integration. Retrieved from Chemistry Stack Exchange. [Link]

-

NIST. (n.d.). Cyclohexanol, 4-methyl-. Retrieved from NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). 1 T 1D 1H NMR spectra of cyclohexanol. Retrieved from ResearchGate. [Link]

-

Cenmed Enterprises. (n.d.). This compound (cis- and trans- mixture). Retrieved from Cenmed Enterprises. [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from Chemistry LibreTexts. [Link]

Sources

- 1. This compound | C7H14O | CID 11524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. CIS-4-METHYLCYCLOHEXANOL(7731-28-4) 1H NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. TRANS-4-METHYLCYCLOHEXANOL(7731-29-5) 1H NMR spectrum [chemicalbook.com]

- 7. homework.study.com [homework.study.com]

- 8. CIS-4-METHYLCYCLOHEXANOL(7731-28-4) 13C NMR spectrum [chemicalbook.com]

- 9. TRANS-4-METHYLCYCLOHEXANOL(7731-29-5) 13C NMR [m.chemicalbook.com]

- 10. brainly.com [brainly.com]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 15. This compound(589-91-3) IR Spectrum [chemicalbook.com]

- 16. CIS-4-METHYLCYCLOHEXANOL(7731-28-4) IR Spectrum [chemicalbook.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. This compound(589-91-3) MS [m.chemicalbook.com]

- 20. GCMS Section 6.10 [people.whitman.edu]

- 21. Cyclohexanol, 4-methyl- [webbook.nist.gov]

The Stereochemical Imperative: Why Isomers Matter

An In-depth Technical Guide to the Thermochemical Properties of 4-Methylcyclohexanol

This guide provides a comprehensive technical overview of the essential thermochemical properties of this compound, a compound of significant interest in organic synthesis, materials science, and pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository to offer field-proven insights into the causality behind its properties and the experimental methodologies used for their determination. We will explore the distinct thermochemical behaviors of the cis and trans isomers, grounding our discussion in authoritative data and validated experimental protocols.

This compound exists as two primary stereoisomers: cis-4-methylcyclohexanol and trans-4-methylcyclohexanol. The spatial arrangement of the methyl (-CH₃) and hydroxyl (-OH) groups relative to the cyclohexane ring dictates the molecule's conformational stability, which in turn governs its macroscopic thermochemical properties.

In the more stable chair conformation, substituents can occupy either an axial or equatorial position. The trans isomer is energetically favored as it can adopt a conformation where both the larger methyl group and the hydroxyl group are in equatorial positions, minimizing steric strain. The cis isomer, conversely, is forced to have one substituent in the less stable axial position. This fundamental difference in thermodynamic stability is the primary determinant of the variations observed in their enthalpies of formation, combustion, and other key thermochemical parameters.

Caption: Chair conformations of trans and cis-4-methylcyclohexanol.

Core Thermochemical Data: A Comparative Analysis

The thermochemical properties of a compound are critical for process design, safety analysis, and understanding reaction equilibria. The following tables summarize the key experimental data for the isomers of this compound, primarily sourced from the NIST Chemistry WebBook.[1][2][3]

Enthalpy of Formation and Combustion

The standard enthalpy of formation (ΔfH°) represents the energy change when one mole of a compound is formed from its constituent elements in their standard states. The standard enthalpy of combustion (ΔcH°) is the energy released when one mole of a compound undergoes complete combustion with oxygen.

| Property | Isomer | Value (kJ/mol) | Source |

| Enthalpy of Formation (liquid) | cis- | -420.3 ± 1.6 | NIST[2] |

| trans- | -438.3 ± 1.7 | NIST[3] | |

| Enthalpy of Combustion (liquid) | cis- | -4347.4 ± 1.6 | NIST[2] |

| trans- | -4329.4 ± 1.7 | NIST[3] |

Expert Insight: The data aligns perfectly with stereochemical theory. The trans isomer, being more stable, has a more negative (more favorable) enthalpy of formation. Consequently, the less stable cis isomer releases more energy upon combustion, as it starts from a higher initial energy state.

Phase Change Properties

Phase change characteristics, including boiling point, melting point, and enthalpies of transition, are fundamental for purification, formulation, and material handling.

| Property | Isomer | Value | Source(s) |

| Boiling Point | cis- | 174 °C | Chemcasts[4] |

| trans- | 173-175 °C (lit.) | Sigma-Aldrich | |

| Mixture | 171-173 °C (lit.) | Sigma-Aldrich | |

| Melting Point | cis- | -9.2 °C | PubChem, Chemcasts[4][5] |

| trans- | 80.25 °C | Chemcasts[6] | |

| Enthalpy of Vaporization (ΔvapH°) | cis- | 60.85 kJ/mol | Chemcasts[4] |

| trans- | 61.16 kJ/mol | Chemcasts[6] |

Expert Insight: The dramatic difference in melting points is a key physical distinction. The higher melting point of the trans isomer is due to its greater molecular symmetry, which allows for more efficient packing and stronger intermolecular forces in the crystal lattice.

Heat Capacity

The constant pressure heat capacity (Cp) measures the amount of heat required to raise the temperature of a substance by one degree Celsius at constant pressure. It is vital for heat transfer calculations in chemical processes.

| Property | Isomer / Mixture | Value (J/mol·K) | Temperature (K) | Source |

| Liquid Heat Capacity (Cp,liquid) | Mixture | 202.1 | 290 | NIST[7] |

| cis- | 225.106 | 298.15 | Chemcasts[4] | |

| trans- | 177.9 | 298.15 | Chemcasts[6] |

Experimental Determination Protocols

Accurate thermochemical data relies on precise and validated experimental techniques. The two cornerstone methods for the properties discussed are Combustion Calorimetry and Differential Scanning Calorimetry (DSC).

Protocol: Enthalpy of Combustion via Bomb Calorimetry

This protocol outlines the determination of the enthalpy of combustion for a liquid sample like this compound. The principle involves combusting a known mass of the sample in a constant-volume container (the "bomb") and measuring the temperature change of the surrounding water bath.[8][9]

Methodology:

-

Sample Preparation: Accurately weigh approximately 1.0-1.5 g of this compound into a crucible.

-

Calorimeter Setup: Place the crucible in the bomb calorimeter. Attach a nickel-chromium fuse wire so it is in contact with the sample.

-